![molecular formula C11H12F3NO B2354121 N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine CAS No. 1341576-78-0](/img/structure/B2354121.png)

N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

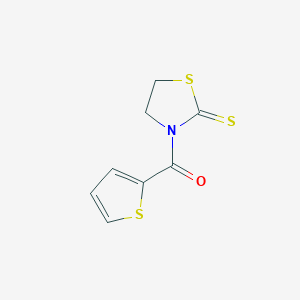

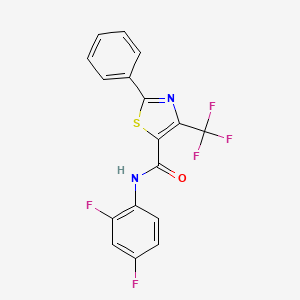

“N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine” is an organic compound with the molecular formula C11H12F3NO . It is a derivative of oxetane, a four-membered heterocyclic compound, and contains a trifluoromethyl group (-CF3) and a benzyl group attached to the nitrogen atom .

Molecular Structure Analysis

The molecular structure of “N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine” consists of an oxetane ring with a trifluoromethyl group and a benzyl group attached to the nitrogen atom . The molecular weight of the compound is 231.21 .Physical And Chemical Properties Analysis

“N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine” is an organic compound with the molecular formula C11H12F3NO and a molecular weight of 231.21 . Further physical and chemical properties are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen

Application 1: Synthesis of Novel N(SCF3)(CF3)-amines

- Scientific Field : Organic Chemistry

- Summary of the Application : This compound has been used in the synthesis of unprecedented N-((trifluoromethyl)thio), N-(trifluoromethyl) amines . These novel amines have potential applications in agrochemicals and pharmaceuticals due to their unique properties induced by the fluorine atom or fluorinated motifs, including high lipophilicity, increased solubility, and metabolic stability .

- Methods of Application or Experimental Procedures : The synthesis involves a combination of isothiocyanates with a fluoride source and an electrophilic trifluoromethylthiolation reagent . The scalability of the methodology has been demonstrated and the stability of the new motif has been studied .

- Results or Outcomes : The study resulted in the synthesis of unprecedented N-((trifluoromethyl)thio), N-(trifluoromethyl) amines. The unique properties induced by the fluorine atom or fluorinated motifs have witnessed the efforts for extensive development during the last few years .

Application 2: Synthesis of N-(3,5-Bis (trifluoromethyl)benzyl)stearamide

- Scientific Field : Organic Chemistry

- Summary of the Application : N-(3,5-Bis (trifluoromethyl)benzyl)stearamide was prepared in moderate yield by a solventless direct amidation reaction of stearic acid with 3,5-bis (trifluoromethyl)benzylamine . This compound has potential applications in the pharmaceutical industry and medicinal chemistry for the preparation of active pharmaceutical ingredients .

- Methods of Application or Experimental Procedures : The synthesis was conducted at 140 °C for 24 h under metal- and catalyst-free conditions . This practical method was conducted in air without any special treatment or activation .

- Results or Outcomes : The study resulted in the synthesis of N-(3,5-Bis (trifluoromethyl)benzyl)stearamide. The fatty acid amide was fully characterized by IR, UV–Vis, 1D and 2D NMR spectroscopy, mass spectrometry, and elemental analysis .

Application 3: Preparation of 6-substituted purines

- Scientific Field : Organic Chemistry

- Summary of the Application : “N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine” has been used in the preparation of 6-substituted purines . Purines are fundamental components of DNA and RNA and are also found in many other biologically significant compounds .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The study resulted in the preparation of 6-substituted purines .

Application 4: Synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives

- Scientific Field : Organic Chemistry

- Summary of the Application : “N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine” has been used in the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives . These derivatives could have potential applications in medicinal chemistry .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The study resulted in the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives .

Application 5: Preparation of Ubrogepant

- Scientific Field : Pharmaceutical Chemistry

- Summary of the Application : “N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine” has been used in the preparation of Ubrogepant . Ubrogepant is a medicament used for acute migraine with or without visual disturbances .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The study resulted in the preparation of Ubrogepant .

Application 6: Synthesis of α-Trifluoromethylstyrene Derivatives

- Scientific Field : Organic Chemistry

- Summary of the Application : “N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine” has been used in the synthesis of α-Trifluoromethylstyrene derivatives . These derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The study resulted in the synthesis of α-Trifluoromethylstyrene derivatives .

Eigenschaften

IUPAC Name |

N-[[3-(trifluoromethyl)phenyl]methyl]oxetan-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO/c12-11(13,14)9-3-1-2-8(4-9)5-15-10-6-16-7-10/h1-4,10,15H,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTWHDWQYMWLUND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)NCC2=CC(=CC=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide](/img/structure/B2354038.png)

![N-[2-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]propan-2-yl]prop-2-enamide](/img/structure/B2354041.png)

![N-(3-chlorophenyl)-4-[2-({[(4-methoxyphenyl)amino]carbonyl}amino)ethyl]piperidine-1-carboxamide](/img/structure/B2354045.png)

![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one](/img/structure/B2354047.png)

![4-[4-(Hydroxymethyl)piperidin-1-yl]-2-methylsulfanylpyrimidine-5-carbonitrile](/img/structure/B2354049.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl thiophene-2-carboxylate](/img/structure/B2354052.png)

![N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]propan-2-amine](/img/structure/B2354054.png)

![N-(2-(dimethylamino)ethyl)-2-((4-methoxyphenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2354059.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2354060.png)